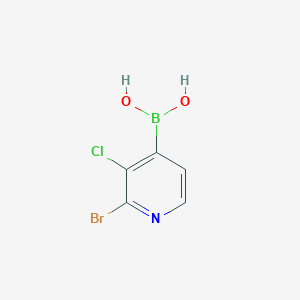

![molecular formula C18H22N2O2S B1286256 2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide CAS No. 725705-49-7](/img/structure/B1286256.png)

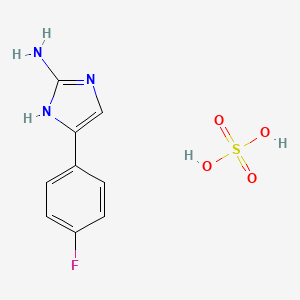

2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

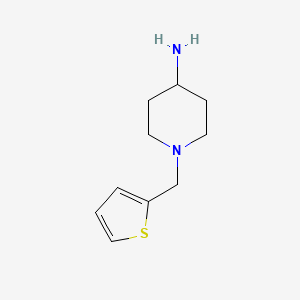

The compound “2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide” is a thiophene derivative . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives can be complex and varied. For instance, [3+2] cycloaddition reaction of certain compounds with alkyne moiety and regioselective cycloisomerization can lead to thiophenes in good to excellent yields .Wissenschaftliche Forschungsanwendungen

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors . Their ability to conduct electricity makes them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The specific structure of “2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide” could potentially be optimized for these applications, enhancing the performance of electronic devices.

Anticancer Agents

Some thiophene derivatives have been identified to exhibit anticancer properties . The interaction of these compounds with biological targets can disrupt cancer cell proliferation. Research into the specific interactions and mechanisms of action of this compound could lead to the development of new anticancer drugs.

Anti-inflammatory Medications

Thiophene derivatives like suprofen are known for their anti-inflammatory effects and are used in nonsteroidal anti-inflammatory drugs (NSAIDs) . The compound may similarly act on cyclooxygenase enzymes or other inflammatory pathways, providing a basis for new anti-inflammatory medications.

Antimicrobial Activity

Thiophene compounds have shown effectiveness against various microorganisms. They can serve as potent antimicrobial agents against bacteria such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus . This compound’s efficacy as an antimicrobial agent could be explored further, especially in the context of antibiotic resistance.

Corrosion Inhibitors

In industrial applications, thiophene derivatives are used as corrosion inhibitors . They can protect metals and alloys from corrosion, which is crucial in maintaining the integrity of structures and machinery. The subject compound could be investigated for its potential as a corrosion inhibitor in various industrial settings.

Anesthetics

Thiophene derivatives have been utilized as anesthetics ; for example, articaine is a thiophene-based compound used in dental procedures . The compound “2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide” might have similar properties that could make it a candidate for use as a local anesthetic.

Wirkmechanismus

Target of Action

The primary target of this compound is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

The compound interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synaptic cleft. The increased acetylcholine levels enhance cholinergic transmission, which can have various effects depending on the specific neural pathways involved.

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting acetylcholinesterase . This leads to an increase in acetylcholine levels, which can stimulate cholinergic receptors and enhance transmission along cholinergic neural pathways. The downstream effects of this can vary widely, as acetylcholine is involved in many different physiological processes, including muscle contraction, heart rate regulation, learning, and memory.

Pharmacokinetics

It is known to be moderately stable in liver microsomes , suggesting that it may have a reasonable half-life in the body

Result of Action

The primary result of the compound’s action is an enhancement of cholinergic transmission due to increased acetylcholine levels . This can have various effects depending on the specific neural pathways involved For example, in pathways involved in learning and memory, this could potentially enhance cognitive function.

Eigenschaften

IUPAC Name |

2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-22-14-10-7-6-9-13(14)20-18(21)16-12-8-4-2-3-5-11-15(12)23-17(16)19/h6-7,9-10H,2-5,8,11,19H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRSZUDSZOWMNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCCC3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-7-methylimidazo[1,2-A]pyridine](/img/structure/B1286194.png)

![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1286210.png)